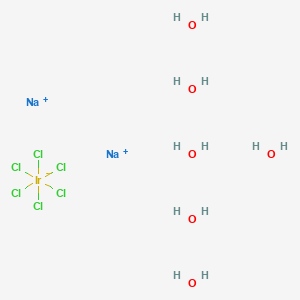
N,N-Dichlorophenytoin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dichlorophenytoin is a chemical compound that has been widely studied for its potential use as an anticonvulsant drug. It is a derivative of phenytoin, a well-known anticonvulsant medication that is commonly used to treat epilepsy. N,N-Dichlorophenytoin is synthesized using a variety of methods and has been shown to have a number of biochemical and physiological effects. In
Applications De Recherche Scientifique
N,N-Dichlorophenytoin has been extensively studied for its potential use as an anticonvulsant medication. It has been shown to be effective in treating a variety of seizure disorders, including epilepsy. In addition, N,N-Dichlorophenytoin has been studied for its potential use in treating other neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Mécanisme D'action
The mechanism of action of N,N-Dichlorophenytoin is not well understood. However, it is believed to work by inhibiting the spread of seizure activity in the brain. This is thought to occur through the modulation of ion channels in the brain, which affects the flow of ions across neuronal membranes.
Effets Biochimiques Et Physiologiques
N,N-Dichlorophenytoin has a number of biochemical and physiological effects. It has been shown to increase the level of GABA (gamma-aminobutyric acid) in the brain, which is a neurotransmitter that inhibits the spread of seizure activity. In addition, N,N-Dichlorophenytoin has been shown to decrease the level of glutamate in the brain, which is a neurotransmitter that is involved in the spread of seizure activity.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-Dichlorophenytoin has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied for its potential use as an anticonvulsant medication, which means that there is a large body of literature available on its properties and effects. However, one limitation is that it can be difficult to synthesize, which can make it challenging to obtain in large quantities for lab experiments.
Orientations Futures
There are a number of future directions for the study of N,N-Dichlorophenytoin. One area of research could focus on the development of more efficient synthesis methods for the compound. Another area of research could focus on the development of new anticonvulsant medications based on the structure of N,N-Dichlorophenytoin. Additionally, further research could be conducted to better understand the mechanism of action of the compound and its potential use in treating other neurological disorders.
Méthodes De Synthèse
N,N-Dichlorophenytoin can be synthesized using a variety of methods. One common method involves the reaction of phenytoin with thionyl chloride and chloroform. This reaction results in the replacement of one of the hydrogen atoms on the phenytoin molecule with a chlorine atom, producing N-Chlorophenytoin. This compound is then reacted with chloroform and sodium hydroxide to produce N,N-Dichlorophenytoin.
Propriétés
Numéro CAS |
100965-46-6 |
|---|---|
Nom du produit |
N,N-Dichlorophenytoin |
Formule moléculaire |
C15H10Cl2N2O2 |
Poids moléculaire |
321.2 g/mol |
Nom IUPAC |
1,3-dichloro-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-18-13(20)15(19(17)14(18)21,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
Clé InChI |
FATMGHVPZCFLDB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2Cl)Cl)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2Cl)Cl)C3=CC=CC=C3 |
Autres numéros CAS |
100965-46-6 |
Synonymes |
N,N-dichlorophenytoin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Spiro[1,3-dioxolane-2,2'-7-oxabicyclo[4.1.0]heptane]](/img/structure/B26952.png)



